molecular formula C9H11ClN2O B2765658 4-Amino-2-chloro-N-ethylbenzamide CAS No. 739315-22-1

4-Amino-2-chloro-N-ethylbenzamide

Cat. No.: B2765658
CAS No.: 739315-22-1
M. Wt: 198.65
InChI Key: RMHURKMOAPIAQC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Amino-2-chloro-N-ethylbenzamide (CAS: 739315-22-1) is a substituted benzamide derivative characterized by an amino group (-NH₂) at the para position, a chlorine atom at the ortho position on the benzene ring, and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its hydrochloride form (CAS: 63498-00-0) is also documented, though commercial availability of both forms is listed as "discontinued" in supplier catalogs .

Synonyms and Suppliers The compound is referenced under multiple identifiers, including "this compound HYDROCHLORIDE" and "this compound" . Key suppliers include LabBot and CymitQuimica, though procurement may require direct inquiry due to discontinuation notices .

Properties

IUPAC Name

4-amino-2-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHURKMOAPIAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-ethylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Amino-2-chlorobenzoyl chloride+EthylamineThis compound\text{4-Amino-2-chlorobenzoyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} 4-Amino-2-chlorobenzoyl chloride+Ethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-ethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the amino group to form different functional groups.

Scientific Research Applications

4-Amino-2-chloro-N-ethylbenzamide is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-amino-2-chloro-N-ethylbenzamide are best contextualized against other benzamide derivatives. Below is a comparative analysis of five related compounds, emphasizing substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound -NH₂ (C4), -Cl (C2), -N-ethylamide C₉H₁₁ClN₂O 198.65 Discontinued in commercial catalogs; hydrochloride form available .
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide -NH₂ (C3), -OCH₃ (C4), -Cl (C3'), -CH₃ (C2') on phenyl ring C₁₅H₁₅ClN₂O₂ 302.75 High hydrophobicity due to methoxy and methyl groups; used in kinase inhibition studies .
4-Chloro-N-(2-methoxyphenyl)benzamide -Cl (C4), -OCH₃ (C2') on phenyl ring C₁₄H₁₂ClNO₂ 273.70 Single-crystal X-ray structure resolved (R factor = 0.03); planar amide linkage .
3-Amino-N-ethyl-2-methylbenzamide -NH₂ (C3), -CH₃ (C2), -N-ethylamide C₁₀H₁₄N₂O 178.23 Boiling point: 318–372°C; water solubility varies (2,039–3,120 mg/L) .
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide -NH₂ (C4), -CH₃ (C2'), -OCH₂CH₂OCH₂CH₃ (C2) C₁₈H₂₂N₂O₃ 314.38 Ethoxyethoxy group enhances solubility in polar solvents; used in polymer research .

Key Comparative Insights:

Substituent Effects on Solubility The ethoxyethoxy group in N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide significantly improves water solubility compared to this compound, which lacks polar side chains . Chlorine and methyl groups in 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide contribute to hydrophobic interactions, making it suitable for lipid-rich biological targets .

Structural Rigidity 4-Chloro-N-(2-methoxyphenyl)benzamide exhibits a planar amide bond confirmed by X-ray crystallography, a feature critical for binding to aromatic receptors . In contrast, this compound’s ethyl group may introduce steric hindrance, reducing binding affinity in some contexts.

Thermal Stability 3-Amino-N-ethyl-2-methylbenzamide demonstrates a wide boiling range (318–372°C), suggesting higher thermal stability than this compound, though direct data for the latter is unavailable .

Commercial and Research Relevance While this compound is discontinued commercially, its structural analogs remain active in drug discovery (e.g., kinase inhibitors ) and materials science (e.g., solubility-modifying agents ).

Biological Activity

4-Amino-2-chloro-N-ethylbenzamide is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by an amino group, a chlorine atom, and an ethyl substituent on a benzamide framework, enables it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 198.65 g/mol
  • Structure : The compound features a benzamide core with an amino group at the para position and a chloro group at the ortho position relative to the carbonyl group.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding alters enzyme activity or receptor signaling pathways, leading to various biochemical effects. The exact mechanisms can vary depending on the target and context of use.

Biological Activities

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and fluid balance.
    • Selectivity : Research indicates that it may exhibit selectivity for specific isoforms of CAs, which could be beneficial in therapeutic applications targeting conditions like glaucoma or edema .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). This is evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae. Inhibition rates reached up to 80% at specific concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectiveness (IC50)Reference
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06 nM
Anticancer ActivityMDA-MB-231 Cell LineSignificant Apoptosis
Antibacterial ActivityStaphylococcus aureus80.69% inhibition
Antibacterial ActivityKlebsiella pneumoniae79.46% inhibition

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Material : 2-chloro-4-nitrobenzoic acid.
  • Reduction : Converting the nitro group to an amino group using reducing agents.
  • Amidation : Reacting the resultant acid with ethylamine to form the desired amide.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt form for enhanced solubility and stability .

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